molecular formula C23H21N3O4S B4537268 2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B4537268
M. Wt: 435.5 g/mol
InChI Key: UISZMFBOPMHKEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, providing insights into the complexities of synthesizing such compounds. For instance, Tulyasheva et al. (2005) described the synthesis of quinazoline derivatives through multi-step reactions, emphasizing the structural determination in solution via 1H-NMR spectroscopy and X-ray analysis for crystal forms (Tulyasheva et al., 2005). Such methodologies could be applicable in synthesizing the target compound, highlighting the importance of careful selection of reaction conditions and analysis techniques.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives reveals interesting features such as intramolecular hydrogen bonding, which is crucial for the molecule's stability and reactivity. The study by Tulyasheva et al. (2005) provides an example of how X-ray crystallography and quantum-chemical methods can be used to elucidate the structure of such molecules, showing the presence of NH---O=C hydrogen bonding within the quinazoline ring (Tulyasheva et al., 2005).

Chemical Reactions and Properties

Quinazoline derivatives participate in various chemical reactions, reflecting their reactivity and potential for chemical modifications. The synthesis processes often involve cyclization reactions and nucleophilic substitutions, as highlighted in the synthesis of related compounds. For example, the domino synthesis of quinazolin-4-yl thioureido alkanoates by Fathalla and Pazdera (2018) demonstrates a protocol that could be relevant for synthesizing the target molecule, involving reactions of amino acid esters with isothiocyanates to yield quinazoline thiourea derivatives (Fathalla & Pazdera, 2018).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystallographic analysis provides insights into the compound's stability and interactions, as seen in the work by Tulyasheva et al. (2005), which could be extrapolated to the study of the target compound's physical properties (Tulyasheva et al., 2005).

properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-13-10-18-15(3)24-23(25-19(18)11-14(13)2)31-9-8-30-20(27)12-26-21(28)16-6-4-5-7-17(16)22(26)29/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISZMFBOPMHKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 3
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 4
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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